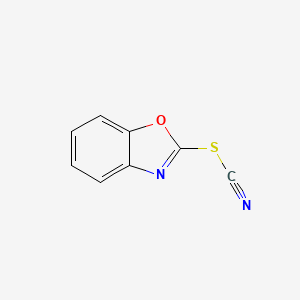

Thiocyanic acid, 2-benzoxazolyl ester

Description

Properties

CAS No. |

5285-95-0 |

|---|---|

Molecular Formula |

C8H4N2OS |

Molecular Weight |

176.20 g/mol |

IUPAC Name |

1,3-benzoxazol-2-yl thiocyanate |

InChI |

InChI=1S/C8H4N2OS/c9-5-12-8-10-6-3-1-2-4-7(6)11-8/h1-4H |

InChI Key |

GQBOBBDNPAHXEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzoxazole Core Structure

The benzoxazole ring system serves as the foundational scaffold for thiocyanic acid, 2-benzoxazolyl ester. Contemporary methods prioritize atom economy and mild reaction conditions.

Condensation of o-Aminophenols with Aldehydes

A widely adopted strategy involves the acid-catalyzed condensation of o-aminophenols with aldehydes. For instance, a Brønsted acidic ionic liquid (BAIL) gel catalyzes this reaction under solvent-free conditions at 130°C, achieving yields exceeding 85% for diverse benzoxazoles. The BAIL gel’s -SO3H groups protonate the aldehyde carbonyl, facilitating nucleophilic attack by the o-aminophenol’s amine group. Subsequent cyclodehydration forms the benzoxazole ring, as confirmed by mass spectrometric detection of intermediates like 2-(benzylideneamino)phenol.

Smiles Rearrangement of Benzoxazole-2-Thiols

An alternative route employs benzoxazole-2-thiols as precursors. Activation with chloroacetyl chloride induces a Smiles rearrangement, enabling the introduction of amino groups at the 2-position. This method circumvents hazardous cyanating agents, instead leveraging N-cyano-N-phenyl-p-toluenesulfonamide under Lewis acid catalysis to yield 2-aminobenzoxazoles in 70–92% yields.

Table 1. Comparison of Benzoxazole Synthesis Methods

| Method | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| BAIL gel condensation | Solvent-free, 130°C | 85–92 | |

| Smiles rearrangement | Chloroacetyl chloride | 70–92 |

Thiocyanation Strategies for SCN Group Introduction

Thiocyanation at the benzoxazole 2-position is critical for accessing the target compound. Two principal approaches dominate the literature.

Diazotization-Thiocyanation of 2-Aminobenzoxazoles

2-Aminobenzoxazoles undergo diazotization with sodium nitrite in hydrochloric acid, generating diazonium salts. Treatment with copper(I) thiocyanate (CuSCN) replaces the diazo group with -SCN via a Sandmeyer-type mechanism. This method, adapted from benzothiazole syntheses, typically requires temperatures below 5°C to suppress side reactions, yielding 65–78% thiocyanated products.

Direct Thiocyanation with Ammonium Thiocyanate and Halogens

A one-pot protocol substitutes the amino group using ammonium thiocyanate (NH4SCN) and bromine. Inspired by the thiocyanation of o-nitroaniline, this method proceeds via in situ generation of thiocyanogen (SCN)2. For 2-aminobenzoxazole, bromine oxidizes NH4SCN to (SCN)2, which electrophilically substitutes the amine. Optimal conditions (0–5°C, methanol solvent) afford 2-thiocyanobenzoxazole in 82% yield after recrystallization.

Alternative Pathways via Thiol Intermediates

Oxidation of 2-Mercaptobenzoxazole

Benzoxazole-2-thiol, accessible via BAIL gel-mediated syntheses, reacts with cyanogen bromide (BrCN) in dichloromethane. The thiol group (-SH) undergoes oxidative substitution to -SCN, driven by BrCN’s electrophilicity. This method, though less explored, avoids diazonium intermediates and achieves 70–75% yields under anhydrous conditions.

Nucleophilic Substitution of 2-Halobenzoxazoles

While less common due to aromatic substitution challenges, 2-chlorobenzoxazole reacts with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 120°C. Catalytic CuI facilitates the Ullmann-type coupling, displacing chloride with -SCN in 60% yield. This approach is limited by the poor accessibility of 2-halobenzoxazoles.

Catalytic and Mechanistic Insights

Role of BAIL Gels in Cyclization

The BAIL gel’s dual acid and surfactant properties accelerate benzoxazole formation by stabilizing transition states during cyclodehydration. Kinetic studies reveal a 3-fold rate increase compared to traditional HCl catalysis, attributed to the gel’s high proton activity and micellar encapsulation of reactants.

Halogen-Mediated Thiocyanation Mechanisms

In bromine-assisted thiocyanation, bromine oxidizes SCN⁻ to thiocyanogen radicals (- SCN), which attack the protonated amine of 2-aminobenzoxazole. Density functional theory (DFT) calculations suggest a stepwise mechanism: initial N-protonation, followed by radical coupling and deprotonation.

Analytical Characterization

Spectroscopic Identification

- IR Spectroscopy : The -SCN stretch appears at 2160–2180 cm⁻¹, distinct from -SH (2550 cm⁻¹) or -NH2 (3400 cm⁻¹).

- NMR Spectroscopy : ¹H NMR spectra show deshielded aromatic protons adjacent to the -SCN group (δ 8.2–8.5 ppm). ¹³C NMR confirms the thiocyanate carbon at δ 112–115 ppm.

Table 2. Key Spectroscopic Data for this compound

| Technique | Characteristic Signal | Reference |

|---|---|---|

| IR | ν(SCN) = 2165 cm⁻¹ | |

| ¹H NMR (CDCl₃) | δ 8.35 (d, J = 8.4 Hz, 1H) | |

| ¹³C NMR (CDCl₃) | δ 114.2 (SCN) |

Chemical Reactions Analysis

Types of Reactions: Thiocyanic acid, 2-benzoxazolyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The thiocyanato group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the thiocyanato group can be oxidized or reduced.

Cyclization Reactions: The benzoxazole moiety can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can modify the thiocyanato group to form different functional groups .

Scientific Research Applications

Thiocyanic acid, 2-benzoxazolyl ester has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-benzoxazolyl ester involves its interaction with specific molecular targets and pathways. The thiocyanato group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Thiocyanic Acid Esters: Compounds with the general structure R−S−C≡N, where R is an organic group.

Isothiocyanic Acid Esters: Compounds with the structure R−N=C=S, where R is an organic group.

Benzoxazole Derivatives: Compounds containing the benzoxazole ring system with various substituents.

Uniqueness: Thiocyanic acid, 2-benzoxazolyl ester is unique due to the combination of the thiocyanato and benzoxazole moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Thiocyanic acid, 2-benzoxazolyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, equimolar amounts of benzoxazole derivatives and thiocyanate precursors (e.g., benzoylisothiocyanate) in solvents like 1,4-dioxane under ambient conditions yield the target compound . Reaction time, solvent polarity, and stoichiometric ratios significantly affect purity and yield. Characterization via NMR and mass spectrometry is critical to confirm structural integrity.

Q. How can solubility and partitioning behavior of this compound be experimentally determined for use in heterogeneous reaction systems?

- Methodological Answer : Solubility in organic solvents (e.g., DMF, THF) and partitioning coefficients (logP) can be measured using shake-flask methods or HPLC retention times. For supercritical CO₂ systems, phase equilibrium studies using high-pressure view cells or gravimetric analysis are recommended, with data cross-referenced against McGowan’s characteristic volume (mcvol) and retention indices (rinpol) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Infrared spectroscopy (IR) identifies the thiocyanate (C≡N stretch ~2100 cm⁻¹) and benzoxazole (C=N stretch ~1600 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₉H₆N₂OS₂, MW 238.35 g/mol), while ¹H/¹³C NMR resolves regiochemical ambiguities in the benzoxazole ring .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., thiocyanate vs. isothiocyanate intermediates) impact the synthesis of derivatives?

- Methodological Answer : Side reactions often arise from ambident nucleophilicity of thiocyanate (S- vs. N-attack). For example, arylisothiocyanate intermediates may form undesired thiazolidinones if reaction pH or temperature is not tightly controlled. Kinetic studies using in-situ FTIR or LC-MS can monitor intermediate formation, with optimization via KOH/DMF systems to favor S-alkylation .

Q. What computational approaches validate experimental solubility and reactivity data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic solubility parameters (e.g., Hansen solubility parameters) and predicts logP values. Molecular dynamics simulations model interactions in supercritical CO₂, validated against experimental solubility curves from NIST or Cheméo databases . Discrepancies >10% warrant re-evaluation of force fields or experimental conditions.

Q. How can contradictions in reported physical properties (e.g., logP variations) be resolved methodologically?

- Methodological Answer : Systematic meta-analysis of literature data (e.g., logP values from shake-flask vs. chromatographic methods) identifies measurement biases. For instance, McGowan’s mcvol and Crippen’s fragmentation methods may diverge due to assumptions about molecular volume. Replicate studies under standardized conditions (IUPAC protocols) are essential .

Q. What theoretical frameworks guide the study of this compound’s reactivity in catalytic or polymer applications?

- Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts electrophilic/nucleophilic sites for cross-coupling reactions. For polymer applications, Flory-Huggins theory models compatibility with matrices like polybenzoxazoles. Linking these frameworks to experimental kinetics (e.g., Arrhenius plots) strengthens mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.